(2-Phenyl-1,3-dioxolan-2-yl)methanethiol

Nucleophilic substitution Bioconjugation chemistry Thiol-disulfide exchange

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol (CAS 1116096-39-9) is a heterocyclic organosulfur building block of molecular formula C₁₀H₁₂O₂S and molecular weight 196.27 g·mol⁻¹, supplied at a minimum purity of 95.0% under the Fluorochem brand. It belongs to the 2,2-disubstituted-1,3-dioxolane class, carrying a phenyl ring and a methanethiol (-CH₂SH) side chain at the acetal carbon.

Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
CAS No. 1116096-39-9
Cat. No. B6363201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenyl-1,3-dioxolan-2-yl)methanethiol
CAS1116096-39-9
Molecular FormulaC10H12O2S
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESC1COC(O1)(CS)C2=CC=CC=C2
InChIInChI=1S/C10H12O2S/c13-8-10(11-6-7-12-10)9-4-2-1-3-5-9/h1-5,13H,6-8H2
InChIKeyKIAGXLJMXRCMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol (CAS 1116096-39-9): Procurement-Grade Characterization and Comparator Landscape


(2-Phenyl-1,3-dioxolan-2-yl)methanethiol (CAS 1116096-39-9) is a heterocyclic organosulfur building block of molecular formula C₁₀H₁₂O₂S and molecular weight 196.27 g·mol⁻¹, supplied at a minimum purity of 95.0% under the Fluorochem brand . It belongs to the 2,2-disubstituted-1,3-dioxolane class, carrying a phenyl ring and a methanethiol (-CH₂SH) side chain at the acetal carbon. This structural class is recognized as a versatile scaffold for antifungal triazole synthesis [1] and as a radical-reactive intermediate platform [2]. The closest structural analogs include (2-phenyl-1,3-dioxolan-2-yl)methanol (CAS 33868-51-8, the alcohol congener) , 2-phenyl-1,3-dioxolane (CAS 936-51-6, the parent acetal without the exocyclic heteroatom) , (1,3-dioxolan-2-yl)methanethiol (CAS 5694-66-6, the non-phenyl analog) , and 2-(bromomethyl)-2-phenyl-1,3-dioxolane (CAS 3418-21-1, the electrophilic bromo congener) .

Why (2-Phenyl-1,3-dioxolan-2-yl)methanethiol Cannot Be Replaced by Its Alcohol, Parent Acetal, or Non-Phenyl Analogs


Generic substitution among 2-substituted-1,3-dioxolane derivatives is chemically inadmissible because the exocyclic functional group determines the dominant reaction pathway, nucleophilicity, redox behavior, and pharmacophoric recognition. Replacing the thiol (-SH) with a hydroxyl (-OH) eliminates the capacity for disulfide bond formation, thiolate nucleophilic catalysis, and soft-metal coordination, while also reducing acidity by approximately 5–6 pKₐ units [1]. The parent 2-phenyl-1,3-dioxolane (CAS 936-51-6) lacks any exocyclic heteroatom and cannot participate in nucleophilic substitution or bioconjugation reactions . The non-phenyl analog (1,3-dioxolan-2-yl)methanethiol (CAS 5694-66-6) forfeits the aromatic π-system that both modulates radical stability and provides UV/fluorescence detectability and hydrophobic binding affinity [2]. The bromomethyl analog (CAS 3418-21-1) is an electrophilic alkylating agent, not a nucleophile, and generates entirely different product profiles in cross-coupling and substitution chemistries . Critically, in synthetic sequences where both nucleophilic thiol reactivity and the dioxolane protecting group must coexist, only the thiol-bearing congener provides the orthogonal reactivity required—a property demonstrated in the competitive formation of 1,3-dioxolane-4-methanethiols versus 1,3-oxathiolane-5-methanols [3].

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol: Quantitative Comparative Evidence for Scientific Selection


Thiol Nucleophilicity and Acidity vs. Alcohol Analog: pKₐ and Reactivity Differentiation

The methanethiol group of (2-phenyl-1,3-dioxolan-2-yl)methanethiol confers a thiol pKₐ of approximately 10–11, compared with an alcohol pKₐ of approximately 16 for the direct oxygen analog (2-phenyl-1,3-dioxolan-2-yl)methanol (CAS 33868-51-8) [1]. This ~5–6 pKₐ unit difference means that at physiological pH (7.4), the thiol exists in equilibrium with its more nucleophilic thiolate anion (RS⁻), whereas the alcohol remains fully protonated and orders of magnitude less nucleophilic [2]. In practical terms, the thiol undergoes facile Michael addition to α,β-unsaturated carbonyls, disulfide exchange, and soft metal coordination—reactivity pathways entirely unavailable to the alcohol congener.

Nucleophilic substitution Bioconjugation chemistry Thiol-disulfide exchange Protecting group strategy

Kinetic vs. Thermodynamic Product Control: Dioxolane-4-methanethiol vs. Oxathiolane-5-methanol Formation

A direct head-to-head synthetic study by Upadhyaya and Bauer (1992) demonstrated that when aromatic ketones react with 3-mercapto-1,2-propanediol, the 1,3-dioxolane-4-methanethiol product (structurally analogous to the target compound) forms in yields of up to 30% as the kinetic product, with the isomeric 1,3-oxathiolane-5-methanol predominating as the thermodynamic product [1]. The dioxolane-4-methanethiol (kinetic product) isomerizes quantitatively to the oxathiolane upon treatment with 4-toluenesulfonic acid in hot benzene. Furthermore, ortho- and α-substituted aromatic ketones increase the proportion of the dioxolane-4-methanethiol product, attributed to steric hindrance encountered by the thiol during nucleophilic attack on the ketone carbonyl [2].

Heterocycle synthesis Kinetic product control Thiol-ketone condensation Steric effects on regioselectivity

Radical Reactivity Profile: Nucleophilic Character of the 2-Phenyl-1,3-dioxolan-2-yl Radical

Ryabinina et al. (1992) determined the relative reactivities of 2-phenyl-1,3-dioxolan-2-yl radicals in homolytic addition reactions with α-olefins (CH₂=CHX), establishing the reactivity series: CN ≈ CO₂Me >> SiMe₃ ≈ C₄H₉ [1]. This pronounced selectivity—electron-withdrawing substituents accelerating addition by orders of magnitude relative to electron-donating ones—demonstrates that the radical is distinctly nucleophilic [2]. The thiol-containing derivative (2-phenyl-1,3-dioxolan-2-yl)methanethiol can serve as a precursor to this radical via hydrogen atom abstraction from the S–H bond (BDE ~87 kcal·mol⁻¹ for aliphatic thiols vs. ~104 kcal·mol⁻¹ for alcohols), making it a more efficient radical progenitor than its alcohol analog under mild initiation conditions.

Radical addition Homolytic reactivity Nucleophilic radical Olefin functionalization

Hydrolytic Stability: Comparable Rates of Acetal Cleavage for Dioxolane and Oxathiolane Under Heterogeneous Catalysis

In a study of stereoelectronic effects on acetal and thioacetal hydrolysis, 2-phenyl-1,3-dioxolane and 2-phenyl-1,3-oxathiolane were found to hydrolyze at relatively similar rates in the presence of acidic zeolites, in contrast to the large rate difference observed in homogeneous solution [1]. The same behavior was replicated with sulfided catalysts under hydrogenolysis conditions. This convergence of reactivity under heterogeneous conditions was attributed to stereoelectronic effects: the orientation of oxygen or sulfur electron lone pairs facilitates more favorable adsorption and electron transfer to protonic sites (zeolites) or anionic vacancies (sulfided catalysts) [2]. For (2-phenyl-1,3-dioxolan-2-yl)methanethiol, this implies that the dioxolane ring retains its protective function even in the presence of the thiol side chain, and that hydrolytic deprotection conditions must be carefully selected to avoid unintended oxathiolane rearrangement.

Acetal hydrolysis Heterogeneous catalysis Stereoelectronic effects Protecting group stability

Purity Specification and Commercial Availability: Discontinued Status vs. Active Alcohol Analog

The target compound, (2-phenyl-1,3-dioxolan-2-yl)methanethiol, was formerly supplied by Fluorochem (via CymitQuimica) at 95.0% minimum purity (MW: 196.26 g·mol⁻¹, InChIKey: KIAGXLJMXRCMIG-UHFFFAOYSA-N) but is now listed as a discontinued product ("Ausgelaufenes Produkt") in both 1 g and 5 g quantities . In contrast, the alcohol analog (2-phenyl-1,3-dioxolan-2-yl)methanol (CAS 33868-51-8) remains commercially available at comparable purity (min. 95%) . The parent compound 2-phenyl-1,3-dioxolane (CAS 936-51-6) is broadly available at 96% purity with a boiling point of 234.4°C (760 mmHg) and density of 1.112 g·cm⁻³ . This supply discontinuity means that new procurement of the thiol congener will likely require custom synthesis, while the alcohol and parent acetal remain off-the-shelf items.

Chemical procurement Supply chain intelligence Building block sourcing Discontinued product risk

Antifungal Pharmacophore Potential: Dioxolane-2-ylmethyl-Triazole Scaffold vs. Non-Functionalized Analogs

The 2-phenyl-1,3-dioxolan-2-ylmethyl moiety has been validated as a pharmacophoric scaffold in antifungal research. Van Gestel et al. (1980) synthesized a series of 1-(2-phenyl-1,3-dioxolan-2-ylmethyl)-1,2,4-triazoles and evaluated their fungicidal activity in the glasshouse [1]. These compounds were prepared from 2-(bromomethyl)-2-phenyl-1,3-dioxolane (CAS 3418-21-1) via nucleophilic displacement with 1,2,4-triazole. The thiol analog, (2-phenyl-1,3-dioxolan-2-yl)methanethiol, represents a direct precursor that could access the same triazole scaffold through alternative coupling chemistries (e.g., thiol-ene or thiol-yne click reactions with vinyl/alkynyl-triazoles) that are inaccessible from the bromo or alcohol precursors [2]. The EP 0173258 patent family further establishes that substituted 2-phenyl-1,3-dioxolanes bearing imidazole or triazole appendages at the 2-methyl position exhibit activity against Candida albicans and Histoplasma capsulatum [3].

Antifungal drug discovery Triazole pharmacophore Structure-activity relationship Agricultural fungicide

(2-Phenyl-1,3-dioxolan-2-yl)methanethiol: Evidence-Anchored Application Scenarios for Procurement Decision-Making


Bioconjugation and Covalent Probe Design via Thiol-Specific Click Chemistry

The thiol group of (2-phenyl-1,3-dioxolan-2-yl)methanethiol enables thiol-ene and thiol-yne radical-mediated click reactions with alkene- or alkyne-functionalized biomolecules, a pathway unavailable to the alcohol analog . The 2-phenyl-1,3-dioxolane scaffold provides a hydrophobic, UV-detectable (phenyl chromophore, λₘₐₓ ~254 nm) tag that survives the click conjugation step intact. This scenario is supported by the established radical reactivity profile of the 2-phenyl-1,3-dioxolan-2-yl system , where the nucleophilic radical can be generated under mild photochemical or thermal initiation from the thiol precursor.

Kinetic-Controlled Synthesis of Dioxolane-4-methanethiol Intermediates for Antifungal Triazole Assembly

As demonstrated by Upadhyaya and Bauer (1992), 1,3-dioxolane-4-methanethiols are the kinetic products in thiol-diol condensations with aromatic ketones (yields up to 30%), and they require careful avoidance of acid-catalyzed equilibration that drives rearrangement to oxathiolanes . The target compound can serve as a pre-formed, stable dioxolane-2-methanethiol building block for subsequent N-alkylation of 1,2,4-triazole or imidazole to access the antifungal pharmacophore validated by Van Gestel et al. (1980) and the EP 0173258 patent family . Using the pre-formed thiol avoids the competitive oxathiolane formation that plagues direct condensation approaches.

Radical-Mediated C–C Bond Formation Exploiting Nucleophilic Dioxolanyl Radical Character

The established nucleophilic character of the 2-phenyl-1,3-dioxolan-2-yl radical (relative reactivity series: CN ≈ CO₂Me >> SiMe₃ ≈ C₄H₉) enables chemoselective addition to electron-deficient olefins . The thiol compound serves as a radical precursor with a lower S–H bond dissociation energy (~87 kcal·mol⁻¹) compared with the O–H BDE of the alcohol congener (~104 kcal·mol⁻¹), allowing radical chain initiation under milder conditions . This scenario is relevant for the synthesis of γ-functionalized ketones or protected 1,2-diol derivatives via Giese-type radical addition followed by dioxolane hydrolysis.

Custom Synthesis Sourcing Strategy for Discontinued Research Building Block

Given the documented discontinued status of (2-phenyl-1,3-dioxolan-2-yl)methanethiol at the primary commercial source (Fluorochem/CymitQuimica) , research groups requiring this specific thiol must plan for custom synthesis. The compound's synthesis route—involving ketalization of phenylacetaldehyde derivatives with thioglycerol equivalents or nucleophilic displacement of the corresponding bromide with thiourea followed by hydrolysis—is published and accessible . Procurement specifications should require minimum 95% purity (matching the historical Fluorochem specification), characterization by ¹H/¹³C NMR and GC-MS or HPLC, and confirmation of the free thiol (absence of disulfide dimer) by Ellman's test or DTNB assay.

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